N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide
Description
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C11H15FN2O/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
ADQMOIJQCHRXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Biological Activity
N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A fluorophenyl group, which enhances lipophilicity and biological activity.
- An isopropylamino moiety that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, affecting pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against several cancer cell lines have shown promising results:
These findings indicate that the compound effectively inhibits cancer cell growth, suggesting its potential as a therapeutic agent in oncology.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging method. The results indicate that the compound possesses notable antioxidant activity, comparable to established antioxidants such as ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78.5 |
| Ascorbic Acid | 85.0 |
The antioxidant properties may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Molecules assessed the efficacy of this compound against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses . -
In Vivo Studies :
In vivo studies have indicated that administration of this compound in animal models resulted in significant tumor reduction compared to controls. Histopathological examinations revealed reduced cellular proliferation markers in treated groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole and Thiazolidinone Derivatives
- AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide): Structure: Incorporates a thiazolidinone ring and a thioether linkage. Synthesis: Yield of 61% via multi-step condensation .
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide):
| Compound | Key Substituents | Biological Target | Yield (%) | Reference |
|---|---|---|---|---|
| AJ5d | Thiazolidinone, thio group | Not specified | 61 | |
| GSK1570606A | Thiazole, pyridyl | M. tuberculosis enzymes | - |
Cyanopyridine Derivatives
- LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide): Structure: Cyanopyridine moiety linked via an oxy group. Synthesis: 43% yield via nucleophilic substitution . Activity: Part of a series inhibiting indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target.
- LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide): Structure: Thioether linkage instead of oxy. Synthesis: 45% yield, indicating minor steric effects from sulfur .
| Compound | Substituent | Target | Yield (%) | Reference |
|---|---|---|---|---|
| LBJ-01 | 3-Cyanopyridin-2-yl oxy | IDO1 | 43 | |
| LBJ-03 | 3-Cyanopyridin-2-yl thio | IDO1 | 45 |
Azido and Halogenated Acetamides
- 2-Azido-N-(4-fluorophenyl)acetamide: Structure: Azido group replaces the propan-2-ylamino moiety. Application: Azido groups enable click chemistry for bioconjugation, suggesting utility in probe or prodrug development .
- 2-Chloro-N-(4-fluorophenyl)acetamide: Structure: Chloro substituent at the α-position. Utility: Key intermediate for synthesizing quinazoline and piperazinedione derivatives, highlighting reactivity differences between chloro and amino groups .
| Compound | Functional Group | Key Use | Reference |
|---|---|---|---|
| 2-Azido derivative | Azido | Bioconjugation platforms | |
| 2-Chloro derivative | Chloro | Heterocyclic synthesis |
Complex Heterocyclic Analogues
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide :
- Ubaditinib (N-(4-{[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide): Structure: Quinazoline and triazole moieties. Activity: Tyrosine kinase inhibitor for anticancer therapy, illustrating how acetamide cores integrate into larger pharmacophores .
| Compound | Heterocyclic Components | Molecular Weight (g/mol) | Application | Reference |
|---|---|---|---|---|
| N-Cyclohexyl derivative | None (branched alkyl) | 334.206 | Not specified | |
| Ubaditinib | Quinazoline, triazole | - | Anticancer |
Sulfanyl and Sulfonyl Derivatives
2-[(4-Fluorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide :
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide: Structure: Piperazine ring with a sulfonyl group. Potential Use: Sulfonyl groups are common in protease inhibitors, suggesting possible enzyme-targeting applications .
Preparation Methods
Amide Bond Formation via Acyl Chlorides or Activated Esters
- Activation of a suitable carboxylic acid derivative (e.g., acyl chloride or ester).
- Nucleophilic attack by the amine (propan-2-ylamine derivative).
- Use of coupling agents such as HATU , EDC , or DCC to facilitate amide bond formation.
- A typical protocol involves reacting 2-[(propan-2-yl)amino]acetic acid derivatives with 4-fluorophenylamine or its derivatives in the presence of a coupling reagent and a base (e.g., DIPEA).
- This method yields high purity compounds with good yields (~70-85%).
Reagents: 2-[(propan-2-yl)amino]acetic acid chloride + 4-fluorophenylamine
Conditions: Dichloromethane solvent, room temperature, overnight stirring
Yield: Approximately 75%
- High efficiency and selectivity.
- Suitable for large-scale synthesis.
Incorporation of the Propan-2-ylamine Moiety
- Reductive amination of the corresponding aldehyde or ketone intermediates with propan-2-amine .
- Alternatively, direct alkylation of amines with isopropyl halides under basic conditions.
- Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride with a suitable aldehyde precursor yields the propan-2-ylamino group efficiently.
- Alkylation methods involve reacting propan-2-amine with isopropyl halides in the presence of base (e.g., potassium carbonate).
Reagents: Propan-2-one (acetone) + ammonia derivative
Conditions: Acidic or neutral pH, catalytic reduction
Yield: Approximately 65-75%
Representative Synthetic Route
Data Tables Summarizing Preparation Methods
Notes on Optimization and Purity
- Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and purity.
- Purification techniques include recrystallization and chromatography to obtain high-purity compounds suitable for pharmaceutical research.
- Safety considerations involve handling reagents like thionyl chloride and fluorinating agents, which are hazardous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
